N-(2-methylbenzyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide
Overview
Description
N-(2-methylbenzyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the morpholine ring and the sulfonamide group suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with methanesulfonyl chloride under basic conditions.
Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Coupling with 2-methylbenzyl group: This step involves the coupling of the intermediate with 2-methylbenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(2-methylbenzyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible antibacterial or antifungal properties due to the sulfonamide group.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an antibacterial agent, it might inhibit the synthesis of folic acid in bacteria by mimicking para-aminobenzoic acid (PABA), a key precursor in the folic acid pathway.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N-(2-methylbenzyl)-N-(4-nitrophenyl)methanesulfonamide: A structurally similar compound with potential differences in biological activity.
Uniqueness
N-(2-methylbenzyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide is unique due to the presence of the morpholine ring, which may confer additional biological activity or alter its pharmacokinetic properties compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-3-4-6-18(16)15-22(27(2,24)25)19-9-7-17(8-10-19)20(23)21-11-13-26-14-12-21/h3-10H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHJFIBCBFYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCOCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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